2-Methylpropylazetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropylazetidine-3-carboxylate is a chemical compound with the molecular formula C8H15NO2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This photochemical reaction is one of the most efficient methods for synthesizing functionalized azetidines. The reaction conditions often involve the use of an Ir(III) photocatalyst, such as fac-[Ir(dFppy)3], to activate the reactants via triplet energy transfer .
Industrial Production Methods
Industrial production methods for 2-Methylpropylazetidine-3-carboxylate are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, including the use of continuous flow reactors and advanced photochemical setups to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropylazetidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized azetidines .
Scientific Research Applications
2-Methylpropylazetidine-3-carboxylate has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-Methylpropylazetidine-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to participate in various biochemical reactions. These interactions can affect cellular processes and pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methylpropylazetidine-3-carboxylate include other azetidines and azetidinones, such as azetidine-2-carboxylic acid and 2-azetidinone .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in synthetic chemistry and medicinal applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and biological research. Further studies and industrial applications are likely to uncover even more uses for this fascinating compound.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-methylpropyl azetidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-11-8(10)7-3-9-4-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
QIVJTLWAIQEEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.